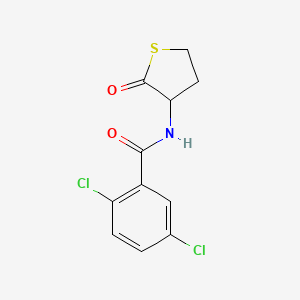
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPB belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a research tool to study the physiological and biochemical effects of its mechanism of action.
Mecanismo De Acción
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent activation of cannabinoid receptors.
Biochemical and Physiological Effects:
The activation of cannabinoid receptors by endocannabinoids has been linked to various physiological and biochemical effects such as pain regulation, inflammation, and mood regulation. 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate has been shown to have analgesic effects in animal models of pain, indicating its potential as a therapeutic agent for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate as a research tool is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels without affecting other physiological processes. However, one limitation of using 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate. One potential area of study is the development of more potent and selective FAAH inhibitors based on the structure of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate. Another area of research is the investigation of the effects of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate on other physiological processes beyond the endocannabinoid system, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate for the treatment of pain, inflammation, and mood disorders warrant further investigation.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate involves the reaction of 4-(4-propylcyclohexyl)benzoyl chloride with 4-bromophenylacetic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate has been extensively used as a research tool to study the effects of its mechanism of action on various physiological and biochemical processes. It has been shown to have an inhibitory effect on the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which has been linked to various physiological processes such as pain regulation, inflammation, and mood regulation.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(4-propylcyclohexyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrO3/c1-2-3-17-4-6-18(7-5-17)19-8-10-21(11-9-19)24(27)28-16-23(26)20-12-14-22(25)15-13-20/h8-15,17-18H,2-7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBPUBTSOJYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5154678.png)
![3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5154691.png)

![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5154712.png)
![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)

![3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154718.png)
![4-(4-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5154720.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5154731.png)
![(1-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5154757.png)
![5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154761.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154768.png)